molecular formula C18H15ClF4N2O3 B11475359 Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-, ethyl ester

Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-, ethyl ester

Cat. No.: B11475359
M. Wt: 418.8 g/mol
InChI Key: USLBJFJBUNOGGN-UHFFFAOYSA-N
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Description

ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]PROPANOATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both chlorophenyl and fluorophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]PROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the use of reagents such as ethyl acetate, chlorophenylamine, and fluorophenylamine under controlled conditions. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety, and maintaining the quality of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]PROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]PROPANOATE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of chlorophenyl and fluorophenyl groups, such as:

  • ETHYL 2-[(2-CHLOROPHENYL)AMINO]PROPANOATE
  • ETHYL 2-[(2-FLUOROPHENYL)AMINO]PROPANOATE
  • ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]PROPANOATE

Uniqueness

What sets ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]PROPANOATE apart is its trifluoromethyl group, which enhances its stability and reactivity. This unique feature makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C18H15ClF4N2O3

Molecular Weight

418.8 g/mol

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-fluoroanilino)propanoate

InChI

InChI=1S/C18H15ClF4N2O3/c1-2-28-16(27)17(18(21,22)23,24-14-10-6-5-9-13(14)20)25-15(26)11-7-3-4-8-12(11)19/h3-10,24H,2H2,1H3,(H,25,26)

InChI Key

USLBJFJBUNOGGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1F)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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